molecular formula C9H12N2O4S B1667806 N,N,2-trimethyl-5-nitrobenzenesulfonamide CAS No. 433695-36-4

N,N,2-trimethyl-5-nitrobenzenesulfonamide

Cat. No. B1667806
M. Wt: 244.27 g/mol
InChI Key: IFIUFCJFLGCQPH-UHFFFAOYSA-N
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Description

“N,N,2-trimethyl-5-nitrobenzenesulfonamide”, also known as BRL-50481, is a C-nitro compound that is benzene substituted by N,N-dimethylaminosulfonyl, methyl, and nitro groups at positions 1, 2, and 5, respectively . It is a phosphodiesterase inhibitor selective for the PDE7 subtype (Ki = 180 nM) . It has a role as an EC 3.1.4.53 (3’,5’- cyclic-AMP phosphodiesterase) inhibitor, a geroprotector, and a bone density conservation agent .


Molecular Structure Analysis

The molecular formula of “N,N,2-trimethyl-5-nitrobenzenesulfonamide” is C9H12N2O4S . Its molecular weight is 244.27 g/mol . The IUPAC name is N,N,2-trimethyl-5-nitrobenzenesulfonamide .


Physical And Chemical Properties Analysis

“N,N,2-trimethyl-5-nitrobenzenesulfonamide” appears as a white to light yellow powder or crystal . The melting point ranges from 71.0 to 75.0 °C .

Scientific Research Applications

Versatility in Synthesis

N,N,2-trimethyl-5-nitrobenzenesulfonamide plays a significant role in synthetic chemistry. It is used in the preparation of secondary amines and as a protective group for amines. Its versatility is evident in its ability to undergo smooth alkylation, yielding N-alkylated sulfonamides in nearly quantitative yields. These sulfonamides can be easily deprotected, providing high yields of secondary amines, as demonstrated by Fukuyama et al. (1995) in their work on nitrobenzenesulfonamides (Fukuyama, Jow, & Cheung, 1995).

Applications in Biofilm Inhibition

The compound has shown potential in inhibiting bacterial biofilms. Abbasi et al. (2020) synthesized new N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides that exhibited suitable inhibitory action against biofilms of Escherichia coli and Bacillus subtilis, along with displaying mild cytotoxicity (Abbasi et al., 2020).

Conformational Properties

Giricheva et al. (2011) explored the conformational properties of ortho-nitrobenzenesulfonamide in gas and crystalline phases. Their study using gas-phase electron diffraction and quantum chemical calculations revealed that the compound has four conformers, two of which are stabilized by intramolecular hydrogen bonds (Giricheva et al., 2011).

Intermediates in Heterocycle Synthesis

Nitrobenzenesulfonamides, including derivatives like N,N,2-trimethyl-5-nitrobenzenesulfonamide, serve as intermediates in the synthesis of nitrogenous heterocycles. Kisseljova et al. (2014) showed that N-benzyl-2-nitrobenzenesulfonamides could undergo base-mediated intramolecular arylation, leading to advanced intermediates for nitrogenous heterocycles (Kisseljova, Smyslová, & Krchňák, 2014).

In Analytical Applications

N,N,2-trimethyl-5-nitrobenzenesulfonamide also finds use in analytical chemistry. Gowda et al. (1983) reported its use as an oxidizing titrant in the synthesis of sodium N-bromo-p-nitrobenzenesulfonamide (bromamine-N), showcasing its utility in the direct titration of various compounds (Gowda et al., 1983).

Novel Hypoxic Cell Selective Agents

Saari et al. (1991) synthesized basic nitrobenzenesulfonamides containing nitroisopropyl and (ureidooxy)methyl groups as novel hypoxic cell selective cytotoxic agents, highlighting the potential of nitrobenzenesulfonamide derivatives in targeted cancer therapy (Saari et al., 1991).

properties

IUPAC Name

N,N,2-trimethyl-5-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c1-7-4-5-8(11(12)13)6-9(7)16(14,15)10(2)3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFIUFCJFLGCQPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30195832
Record name N,N,2-trimethyl-5-nitro-Benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30195832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,2-trimethyl-5-nitrobenzenesulfonamide

CAS RN

433695-36-4
Record name N,N,2-Trimethyl-5-nitrobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=433695-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BRL-50481
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0433695364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N,2-trimethyl-5-nitro-Benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30195832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BRL-50481
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03G869PR3P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 2-methyl-5-nitrobenzenesulfonyl chloride (5.0 g, 21.2 mmol) in 100 mL of methanol at 0° C. was added dimethylamine (5.3 mL of a 40% aqueous solution). The resulting reaction mixture was stirred at 0° C. for 10 min, during which time the product crashed out as white needles. The mixture was diluted with water and filtered, washing once with water. The needles were collected and dried in vacuo to provide 2-methyl-5-nitro(N,N-dimethyl)benzenesulfonamide (4.4 g, 85%), mp 72-74° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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